molecular formula C42H35N3 B2633555 4-[Bis(9,9-dimethylfluoren-2-yl)amino]azobenzene CAS No. 883554-70-9

4-[Bis(9,9-dimethylfluoren-2-yl)amino]azobenzene

Cat. No.: B2633555
CAS No.: 883554-70-9
M. Wt: 581.763
InChI Key: XIVVSHQOQWKLRF-VGFSZAGXSA-N
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Description

4-[Bis(9,9-dimethylfluoren-2-yl)amino]azobenzene (BFlAB) is a photochromic azobenzene derivative characterized by bulky 9,9-dimethylfluorenyl substituents at the amino group. These substituents confer unique properties, including enhanced glass-forming ability and thermal stability, with a glass transition temperature (Tg) of 97°C . BFlAB forms amorphous molecular films under ambient conditions, making it suitable for photomechanical applications such as surface relief grating (SRG) formation and light-induced mass transport . Its reversible trans-to-cis isomerization under light irradiation (e.g., 488 nm) drives structural changes in films, enabling applications in optical data storage, photoresponsive coatings, and photocurable sealants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Bis(9,9-dimethylfluoren-2-yl)amino]azobenzene typically involves the following steps:

    Formation of the Azobenzene Core: The azobenzene core can be synthesized through the diazotization of aniline derivatives followed by coupling with phenol or aniline derivatives.

    Attachment of 9,9-Dimethylfluoren-2-yl Groups: The 9,9-dimethylfluoren-2-yl groups are introduced through a nucleophilic substitution reaction. This involves the reaction of 9,9-dimethylfluorene with a suitable halogenated azobenzene derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-[Bis(9,9-dimethylfluoren-2-yl)amino]azobenzene undergoes several types of chemical reactions:

    Photoisomerization: The azobenzene group can undergo reversible photoisomerization between the trans and cis forms upon exposure to light of specific wavelengths.

    Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the azobenzene moiety.

    Substitution Reactions: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Photoisomerization: UV or visible light sources are used to induce isomerization.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products

    Photoisomerization: The major products are the trans and cis isomers of the compound.

    Oxidation and Reduction: These reactions can lead to the formation of various oxidized or reduced derivatives of the compound.

    Substitution: Depending on the substituent introduced, various substituted derivatives of the compound can be formed.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing azobenzene moieties exhibit a broad spectrum of antimicrobial activities. For instance, studies have shown that derivatives of azobenzene can inhibit the growth of various bacteria and fungi. A series of aminothiazole-ligated azo derivatives were synthesized and tested against pathogens like Escherichia coli and Candida albicans, demonstrating promising Minimum Inhibitory Concentration (MIC) values .

CompoundTarget MicroorganismMIC (mg/mL)
4bE. coli0.0078
4jEnterobacter cloacae0.125
4Candida albicans<0.0042

Cancer Therapeutics

The azobenzene scaffold has been explored in drug delivery systems, particularly in theranostics—integrating therapeutic and diagnostic functions. A study demonstrated that an azobenzene-based drug delivery system could selectively target tumors, activate prodrugs under hypoxic conditions, and significantly reduce tumor growth in vivo . This highlights its potential in developing targeted cancer therapies.

Photoresponsive Materials

Azobenzene compounds are well-known for their photoisomerization properties, making them suitable for applications in photoresponsive materials. The incorporation of azobenzene into polymers allows for the development of materials that can change shape or properties upon exposure to light. This has implications in various fields such as soft robotics and adaptive optics .

Sensors and Actuators

The unique properties of azobenzene derivatives enable their use in sensors that respond to light stimuli, which can be utilized in environmental monitoring and biomedical applications. The ability to control the physical state of materials through light exposure opens avenues for innovative sensor designs.

Case Study 1: Antimicrobial Derivatives

A study synthesized a series of phenyldiazenyl derivatives which were tested for antimicrobial activity against multiple strains including Staphylococcus aureus. The results indicated that specific substitutions on the azobenzene structure enhanced antibacterial efficacy significantly compared to standard antibiotics .

Case Study 2: Drug Delivery Systems

In another investigation, researchers designed a mitochondrial-targeting unit using an azobenzene scaffold that served as both a fluorescence quencher and a nitrogen mustard deactivator. This system exhibited selective activation in tumor tissues, showcasing the potential for azobenzene-based compounds in advanced therapeutic applications .

Mechanism of Action

The primary mechanism of action of 4-[Bis(9,9-dimethylfluoren-2-yl)amino]azobenzene involves its photoisomerization properties. Upon exposure to light, the azobenzene group undergoes a trans-cis isomerization, which can lead to changes in the molecular conformation and properties. This photoinduced change can be harnessed to control various molecular processes, such as binding interactions, molecular switches, and mechanical movements in materials.

Comparison with Similar Compounds

Comparison with Similar Azobenzene Derivatives

The photochromic and mechanical properties of BFlAB are critically influenced by its molecular structure. Below is a comparative analysis with structurally related compounds:

Structural and Thermal Properties

Table 1: Key Properties of BFlAB and Analogues

Compound Substituents Tg (°C) Amorphous Film Formation
BFlAB Bis(9,9-dimethylfluoren-2-yl)amino 97 Yes
CN-BFlAB Cyano + Bis(fluorenyl)amino 117 Yes
NO2-BFlAB Nitro + Bis(fluorenyl)amino 116 Yes
DBAB Di(biphenyl-4-yl)amino Not reported Yes
4-Aminoazobenzene Amino Not reported No (crystalline)
  • Substituent Effects: The bulky 9,9-dimethylfluorenyl groups in BFlAB and its derivatives (CN-BFlAB, NO2-BFlAB) suppress crystallization, enabling stable amorphous films. Replacing fluorenyl with biphenyl groups (DBAB) retains amorphousness but alters photoresponsiveness . Electron-withdrawing substituents (e.g., cyano in CN-BFlAB, nitro in NO2-BFlAB) increase Tg by enhancing intermolecular interactions. CN-BFlAB and NO2-BFlAB exhibit Tg values ~20°C higher than BFlAB .

Photoresponsive Behavior

Table 2: Photomechanical Performance

Compound Photoisomerization Rate (488 nm) SRG Formation Efficiency Key Applications
BFlAB Moderate High Optical storage, sealants
CN-BFlAB Slightly slower than BFlAB High Photomechanical films
NO2-BFlAB Significantly slower Moderate Optical devices
DBAB Not quantified High Molecular fibers
4-Aminoazobenzene Fast (crystalline phase) Low (polarization-dependent) Research
  • Kinetic Differences: The nitro group in NO2-BFlAB reduces isomerization rates due to strong electron-withdrawing effects, which stabilize the trans isomer. CN-BFlAB shows marginally slower kinetics than BFlAB, likely due to steric hindrance from the cyano group . Crystalline azobenzenes like 4-aminoazobenzene exhibit faster isomerization but poor SRG formation due to rigid molecular packing .

Surface Relief Grating (SRG) Formation

  • Mechanism : In amorphous films (BFlAB, CN-BFlAB, DBAB), SRG formation follows light-induced mass transport, with grating depth dependent on laser polarization .
  • Crystalline vs. Amorphous Systems: BFlAB-based amorphous films show polarization-independent SRG, whereas crystalline systems like 4-(dimethylamino)azobenzene (DAAB) require specific polarization alignment . DBAB and BFlAB derivatives form SRGs with efficiencies comparable to polymeric systems, highlighting their utility in microfabrication .

Biological Activity

4-[Bis(9,9-dimethylfluoren-2-yl)amino]azobenzene is a compound that has garnered attention due to its unique structural properties and potential biological applications. The compound features an azobenzene core, which is known for its photochromic properties, coupled with two 9,9-dimethylfluoren-2-yl groups. This combination not only imparts interesting photophysical characteristics but also suggests various biological activities, including antimicrobial and anti-inflammatory effects.

  • Molecular Formula : C42H35N3
  • Molecular Weight : 581.75 g/mol
  • Melting Point : 167 °C
  • Color : Light yellow to orange
  • λmax (Toluene) : 451 nm

The primary mechanism of action for this compound involves its ability to undergo reversible photoisomerization between trans and cis forms upon exposure to light. This property can lead to significant changes in molecular conformation and interactions with biological targets, making it valuable for applications in photopharmacology and drug delivery systems .

Antimicrobial Activity

Compounds containing an azo linker have demonstrated a wide spectrum of antimicrobial activities. Studies indicate that derivatives of azobenzene exhibit significant effects against various bacterial strains:

  • Antibacterial Properties :
    • Compounds with azobenzene linkers have shown activity against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. For example, certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) as low as 7.8×103mg mL7.8\times 10^{-3}\,\text{mg mL} against E. coli and 4.2μg/mL4.2\,\mu g/mL against S. aureus, outperforming standard antibiotics like gentamicin .
  • Antifungal Activity :
    • Azobenzene derivatives also show antifungal properties against pathogens such as Candida albicans. Some compounds have been reported with MIC values lower than standard antifungal agents like nystatin .

Anti-inflammatory and Antitumor Effects

Research indicates that azobenzene compounds possess anti-inflammatory and antitumor activities, potentially through mechanisms involving the inhibition of DNA, RNA, and protein synthesis. Their ability to modulate cellular pathways may provide therapeutic benefits in treating inflammatory diseases and cancers .

Case Studies

  • Photopharmacology Application :
    • A study demonstrated the use of azobenzene derivatives in targeted drug delivery systems. Upon light activation, these compounds showed enhanced therapeutic efficacy in tumor models by significantly reducing tumor growth while normalizing angiogenic markers .
  • Antimicrobial Screening :
    • A series of synthesized azobenzene derivatives were screened for antimicrobial activity against multiple bacterial strains. The results highlighted the effectiveness of specific substitutions on the aromatic rings, enhancing their biological activity against Gram-positive and Gram-negative bacteria .

Summary Table of Biological Activities

Activity TypeTarget Organisms/ConditionsObserved EffectsReferences
AntibacterialE. coli, S. aureus, B. subtilisMICs as low as 7.8×103mg mL7.8\times 10^{-3}\text{mg mL}
AntifungalCandida albicansMIC lower than nystatin
Anti-inflammatoryVarious inflammatory modelsModulation of inflammatory pathways
AntitumorTumor modelsSignificant reduction in tumor growth

Q & A

Basic Research Questions

Q. What are the key structural and electronic properties of 4-[Bis(9,9-dimethylfluoren-2-yl)amino]azobenzene relevant to its function in optoelectronic devices?

  • Methodological Answer : Characterize the compound using UV-Vis spectroscopy to assess absorption maxima (linked to π-π* and n-π* transitions in the azobenzene moiety) and fluorescence spectroscopy to evaluate emission properties. Cyclic voltammetry can determine HOMO/LUMO levels for electronic applications. The dimethylfluorene groups enhance steric bulk and thermal stability, which can be confirmed via thermogravimetric analysis (TGA) .

Q. How can researchers optimize the synthesis of this compound to achieve high purity (>98%) for device fabrication?

  • Methodological Answer : Purify the crude product using column chromatography with a gradient elution system (e.g., hexane/ethyl acetate). Monitor purity via HPLC with a C18 reverse-phase column. Recrystallization in toluene/ethanol mixtures can further enhance crystallinity. The molecular weight (581.76 g/mol) and formula (C42H35N3) should align with mass spectrometry (HRMS-ESI) and elemental analysis results .

Q. What safety protocols are critical when handling azobenzene derivatives like this compound?

  • Methodological Answer : Follow guidelines for azo compounds: avoid prolonged skin contact, use fume hoods during synthesis, and store in dark, airtight containers to prevent photodegradation. Refer to safety data sheets (SDS) for azobenzene analogs (e.g., UN3077 classification for similar compounds) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported photoisomerization quantum yields for this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model trans-cis isomerization pathways. Validate experimentally using time-resolved transient absorption spectroscopy under controlled light intensity and wavelength. Compare results with literature data, adjusting for solvent polarity and temperature effects .

Q. What strategies mitigate aggregation-induced quenching (ACQ) in solid-state applications of this material?

  • Methodological Answer : Introduce bulky substituents (e.g., tert-butyl groups) to the fluorene units or blend the compound with polymer matrices (e.g., PMMA). Use atomic force microscopy (AFM) and X-ray diffraction (XRD) to analyze film morphology and crystallinity. Fluorescence lifetime imaging (FLIM) can assess quenching dynamics .

Q. How do steric effects from the dimethylfluorene groups influence supramolecular assembly in thin films?

  • Methodological Answer : Conduct grazing-incidence wide-angle X-ray scattering (GIWAXS) to study molecular packing. Compare with simulations using molecular dynamics (MD) software (e.g., GROMACS). Steric hindrance from dimethylfluorene may reduce π-π stacking, favoring amorphous phases—critical for optimizing charge transport in organic electronics .

Q. What experimental designs reconcile discrepancies in electrochemical stability data across studies?

  • Methodological Answer : Standardize testing conditions: use identical electrolyte concentrations (e.g., 0.1 M TBAPF6 in acetonitrile) and scan rates (e.g., 100 mV/s). Employ a three-electrode system with a Pt counter electrode and Ag/AgCl reference. Repeat experiments under inert atmospheres to exclude oxygen/water interference .

Q. Data Analysis & Interpretation

Q. How to deconvolute overlapping spectral signals in UV-Vis and fluorescence spectra of this compound?

  • Methodological Answer : Apply multivariate curve resolution (MCR) algorithms or Gaussian fitting to isolate contributions from the azobenzene and fluorene moieties. Validate with time-dependent DFT (TD-DFT) simulations to assign spectral bands .

Q. What statistical approaches are suitable for analyzing batch-to-batch variability in synthesis yields?

  • Methodological Answer : Use design of experiments (DoE) methodologies, such as factorial design, to identify critical parameters (e.g., reaction temperature, catalyst loading). Analyze variance (ANOVA) to quantify significance. Reproducibility can be improved by automating synthesis steps via flow chemistry .

Q. Comparative & Functional Studies

Q. How does this compound compare to 9,9-Bis(4-aminophenyl)fluorene (CAS 15499-84-0) in terms of thermal stability and electronic properties?

  • Methodological Answer : Perform differential scanning calorimetry (DSC) to compare glass transition temperatures (Tg). The azobenzene moiety in the target compound introduces photoswitchability absent in the diamine analog. Electrochemical gap differences can be quantified via cyclic voltammetry .

Q. What role does the dimethylfluorene moiety play in enhancing hole-transport properties compared to unsubstituted fluorene derivatives?

  • Methodological Answer : Use space-charge-limited current (SCLC) measurements to calculate hole mobility. The methyl groups reduce intermolecular recombination, as evidenced by lower activation energies in Arrhenius plots. Compare with unsubstituted analogs (e.g., 9,9-Bis(4-aminophenyl)fluorene) .

Properties

IUPAC Name

N-(9,9-dimethylfluoren-2-yl)-9,9-dimethyl-N-(4-phenyldiazenylphenyl)fluoren-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H35N3/c1-41(2)37-16-10-8-14-33(37)35-24-22-31(26-39(35)41)45(30-20-18-29(19-21-30)44-43-28-12-6-5-7-13-28)32-23-25-36-34-15-9-11-17-38(34)42(3,4)40(36)27-32/h5-27H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVVSHQOQWKLRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=C(C=C4)N=NC5=CC=CC=C5)C6=CC7=C(C=C6)C8=CC=CC=C8C7(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H35N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201040988
Record name 9H-Fluoren-2-amine, N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9-dimethyl-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201040988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

581.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883554-70-9
Record name 9H-Fluoren-2-amine, N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9-dimethyl-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201040988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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